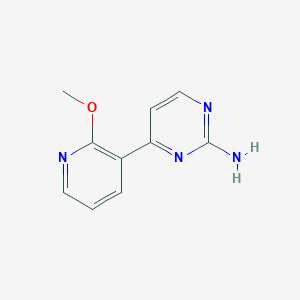
Morpholinium, 4,4'-decamethylenebis(4-methyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholinium, 4,4’-decamethylenebis(4-methyl-, diiodide) is a chemical compound with the molecular formula C22H46N2O2I2. It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical applications. This compound is characterized by the presence of two morpholinium groups connected by a decamethylene chain, with each morpholinium group bearing a methyl substituent and an iodide ion.
Preparation Methods
The synthesis of Morpholinium, 4,4’-decamethylenebis(4-methyl-, diiodide) typically involves the reaction of 4-methylmorpholine with a decamethylene dihalide, followed by the addition of iodide ions. The reaction conditions often include the use of solvents such as chloroform or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Morpholinium, 4,4’-decamethylenebis(4-methyl-, diiodide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The iodide ions can be substituted with other halides or nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
Morpholinium, 4,4’-decamethylenebis(4-methyl-, diiodide) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other morpholinium-based compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological membranes and proteins.
Industry: It is used in the production of ionic liquids, which have applications in various industrial processes, including catalysis and electrochemistry
Mechanism of Action
The mechanism of action of Morpholinium, 4,4’-decamethylenebis(4-methyl-, diiodide) involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis and death. It can also interact with proteins, altering their structure and function. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to include ion channels and enzymes .
Comparison with Similar Compounds
Morpholinium, 4,4’-decamethylenebis(4-methyl-, diiodide) can be compared with other similar compounds, such as:
Morpholinium, 4,4’-(thiodiethylene)bis(4-methyl-, diiodide): This compound has a shorter linker chain and different chemical properties.
Morpholinium, 4,4’-dodecamethylenebis(4-methyl-, diiodide): This compound has a longer linker chain, which may affect its reactivity and biological activity.
Morpholinium, 4,4’-decamethylenebis(4-amino-, bis[hexafluorophosphate(1-)]: This compound has different substituents, leading to variations in its chemical and biological properties .
Morpholinium, 4,4’-decamethylenebis(4-methyl-, diiodide) stands out due to its unique combination of a decamethylene linker and iodide ions, which confer specific chemical and biological properties.
Properties
CAS No. |
64039-03-8 |
|---|---|
Molecular Formula |
C20H42I2N2O2 |
Molecular Weight |
596.4 g/mol |
IUPAC Name |
4-methyl-4-[10-(4-methylmorpholin-4-ium-4-yl)decyl]morpholin-4-ium;diiodide |
InChI |
InChI=1S/C20H42N2O2.2HI/c1-21(13-17-23-18-14-21)11-9-7-5-3-4-6-8-10-12-22(2)15-19-24-20-16-22;;/h3-20H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
AWNQCMDYKBCHAH-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCOCC1)CCCCCCCCCC[N+]2(CCOCC2)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid](/img/structure/B14175189.png)
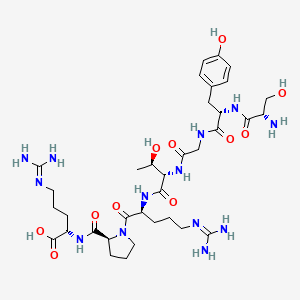
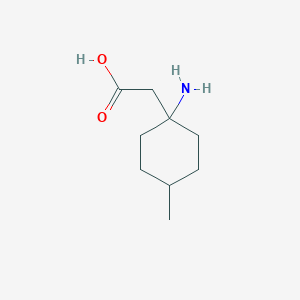
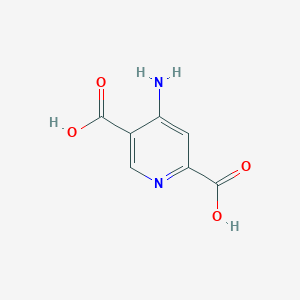

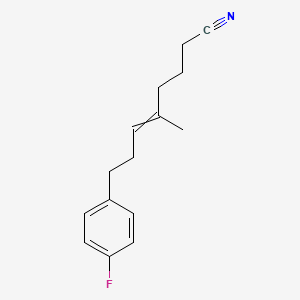
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzoate](/img/structure/B14175241.png)
![(6-Chloro-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone](/img/structure/B14175245.png)
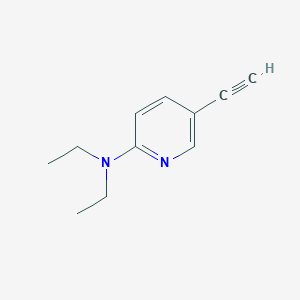
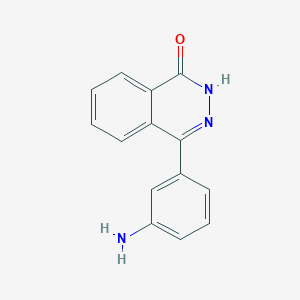
![3a-Ethyl-6a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1h,3h)-dione](/img/structure/B14175253.png)
![4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14175258.png)

